3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
Description
3-Benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, methyl groups at positions 4 and 8, and a prenyloxy (2-methylprop-2-en-1-yl) substituent at position 7 (Fig. 1). Its synthesis involves alkylation of the phenolic hydroxyl group in precursor 3-benzyl-4,8-dimethyl-7-hydroxy-2H-chromen-2-one using ethyl chloroacetate under reflux conditions, yielding intermediates that are further functionalized .
Properties
IUPAC Name |
3-benzyl-4,8-dimethyl-7-(2-methylprop-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-14(2)13-24-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)22(23)25-21(18)16(20)4/h5-11H,1,12-13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRZNERAOQWLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of appropriate benzyl and chromenone derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and conditions. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Trends
Substituent Hydrophobicity : Lipophilic groups (e.g., benzyl, prenyloxy) enhance cellular uptake but may reduce solubility. Analog 4’s oxadiazole moiety balances lipophilicity and target engagement .
Electron-Deficient Groups : Oxadiazole and ketone substituents improve binding to enzymes like topoisomerase II, correlating with higher cytotoxicity .
Structural Validation : X-ray crystallography (using SHELX programs ) confirmed the planar chromen-2-one core and substituent orientations, critical for structure-activity relationship (SAR) studies.
Biological Activity
3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19O3 |
| Molecular Weight | 295.34 g/mol |
| CAS Number | 1190391-38-8 |
| LogP | 3.8059 |
| Melting Point | Not available |
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. A study evaluated various synthesized coumarins, including 3-benzyl-4,8-dimethyl derivatives, for their activity against multiple cancer cell lines, including leukemia and breast cancer cells. The results demonstrated that the compound inhibited cell proliferation effectively:
- In vitro Assays : The National Cancer Institute (NCI) conducted tests on the compound against a panel of 60 cancer cell lines. Notably, it showed promising growth inhibition rates in several types of cancers, particularly in non-small cell lung cancer and leukemia subpanels .
Antimicrobial Activity
Coumarins are known for their antimicrobial properties. A study highlighted that specific coumarin derivatives exhibited antibacterial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other active coumarins suggests potential effectiveness .
The mechanisms by which 3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : Coumarins have been shown to modulate inflammatory pathways, potentially reducing cytokine production in various models.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress in cells.
Study on Anticancer Properties
In a detailed investigation published in 2017, researchers synthesized several coumarin derivatives and tested them for anticancer activity . Among these, the compound exhibited significant inhibition rates against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| Non-Small Cell Lung Cancer | 45.75 ± 2.16 |
| Breast Cancer | 52.39 ± 1.85 |
| Leukemia | 60.50 ± 0.87 |
These findings suggest that structural modifications can enhance the anticancer potency of coumarin derivatives.
Q & A
Basic: What are the established synthetic routes for 3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with the chromen-2-one core derived from salicylaldehyde and acetic anhydride (). Key steps include:
- Core Formation : Condensation of salicylaldehyde derivatives with β-keto esters under acidic conditions.
- Functionalization : Introduction of the 2-methylprop-2-en-1-yl (prenyl) group via nucleophilic substitution or Mitsunobu reaction ().
- Benzylation : Alkylation at the 3-position using benzyl halides in the presence of base catalysts like K₂CO₃.
Critical Parameters : - Catalysts : Use of palladium-based catalysts for coupling reactions improves regioselectivity ().
- Purification : Column chromatography or recrystallization ensures >95% purity ().
- Yield Optimization : Reaction time (24–48 hours) and temperature (60–80°C) are adjusted to minimize by-products ().
Basic: How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation employs:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; prenyl group signals at δ 1.6–1.8 ppm) ().
- X-ray Crystallography : SHELX software ( ) resolves bond lengths and angles, confirming the chromen-2-one core and substituent geometry.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 406.5 (C₂₄H₂₆O₄) ().
Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, IC₅₀ determination protocols) ().
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 3-ethyl vs. 3-benzyl derivatives) to isolate substituent effects ().
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends ().
Advanced: How can computational methods predict interaction targets for this compound?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina screens binding affinities with enzymes (e.g., cyclooxygenase-2) or receptors ().
- Pharmacophore Modeling : Identifies essential interaction motifs (e.g., the prenyl group’s role in hydrophobic binding) ().
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories ().
Basic: What common derivatives are synthesized from this compound, and what are their purposes?
Methodological Answer:
Key derivatives and applications:
- Oxidation Products : Carboxylic acids (using KMnO₄) for solubility studies ().
- Reduction Products : Alcohols (via NaBH₄) to probe hydrogen-bonding interactions ().
- Substituted Analogs : Pyridine-methyl derivatives () for enhanced antimicrobial activity ().
Advanced: How are reaction parameters optimized in the synthesis of derivatives to balance steric and electronic effects?
Methodological Answer:
- Steric Hindrance Mitigation : Use bulky bases (e.g., DBU) to direct substitution at less hindered positions ().
- Electronic Tuning : Electron-withdrawing groups (e.g., nitro) stabilize intermediates in SNAr reactions ().
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in prenylation steps ().
Basic: What analytical techniques assess purity and stability under different conditions?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) ().
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td > 200°C) ().
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS ().
Advanced: What mechanistic insights explain the compound's biological activity modulation?
Methodological Answer:
- Enzyme Inhibition : Competitive inhibition of COX-2 (Ki = 1.2 μM) via prenyl group binding to the hydrophobic pocket ().
- Receptor Antagonism : Blocks serotonin receptors (5-HT₂A) in neuronal assays (EC₅₀ = 8.3 μM) ().
- Cytotoxicity : Induces apoptosis in cancer cells via mitochondrial depolarization (JC-1 assay) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
